molecular formula C43H82O6 B8262241 Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester CAS No. 25708-03-6

Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester

Cat. No.: B8262241
CAS No.: 25708-03-6
M. Wt: 695.1 g/mol
InChI Key: XTHFMIVZMLNNFC-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester is an ester compound formed from dodecanoic acid and hexadecanoic acid. It is a lipid molecule that is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester typically involves esterification reactions. The process begins with the reaction of dodecanoic acid with glycerol to form 2,3-bis(dodecanoyloxy)propyl ester. This intermediate is then reacted with hexadecanoic acid under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate and yield. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and lipid chemistry.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential in drug delivery systems due to its lipid nature.

    Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

  • 2,3-Bis(acetyloxy)propyl dodecanoate
  • 2,3-Bis(acetyloxy)propyl hexadecanoate

Comparison: Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester is unique due to its combination of dodecanoic acid and hexadecanoic acid moieties. This gives it distinct physical and chemical properties compared to similar compounds, such as different melting points, solubility, and reactivity. Its specific structure allows for unique interactions with lipid membranes, making it valuable in various applications.

Properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-27-30-33-36-42(45)48-39-40(49-43(46)37-34-31-28-24-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-17-14-11-8-5-2/h40H,4-39H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHFMIVZMLNNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564386
Record name 2,3-Bis(dodecanoyloxy)propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25708-03-6
Record name 2,3-Bis(dodecanoyloxy)propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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